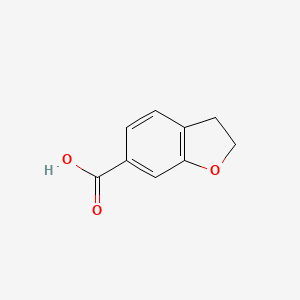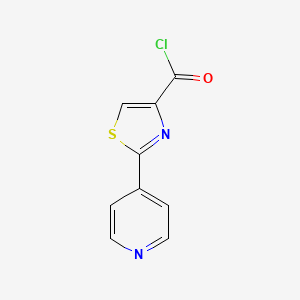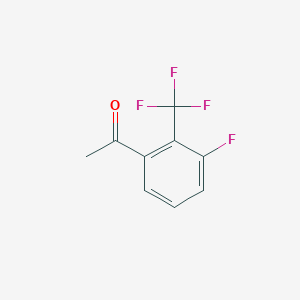
3'-Fluoro-2'-(trifluoromethyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2'-(trifluoromethyl)acetophenone, also known as 3F-TFMA, is an organic compound belonging to the class of phenones. It is a colorless, crystalline solid with a melting point of 66-68°C and a boiling point of 135-137°C. It is a synthetic compound that has a wide range of applications in fields such as organic synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3'-Fluoro-2'-(trifluoromethyl)acetophenone has been explored in various synthetic and reactivity studies. For example:
- It was used in the electrophilic and nucleophilic fluorination of acetophenones, demonstrating its utility in synthesizing α-fluoroacetophenones with varying yields depending on the electronic properties of the substituents (Fuglseth et al., 2008).
- Another study focused on the preparation of keto- and styrene-based trifluoromethoxylated synthons, discussing the synthesis and reactivity of compounds related to 3'-Fluoro-2'-(trifluoromethyl)acetophenone (Zriba et al., 2009).
Conformational Analysis
- Research on 2'-fluoro-substituted acetophenone derivatives, closely related to 3'-Fluoro-2'-(trifluoromethyl)acetophenone, revealed insights into their conformational properties based on through-space spin–spin couplings. This information is valuable for drug design (Otake et al., 2021).
Organic Synthesis Applications
- In the context of organic synthesis, compounds similar to 3'-Fluoro-2'-(trifluoromethyl)acetophenone have been used in various reactions. For instance, the addition of difluorocarbene to enol ethers derived from acetophenone was described, showcasing the compound's role in generating cyclopropyl derivatives (Wu & Yu, 1989).
- Another example is its use in the synthesis of 18F-labeled fluconazole for positron emission tomography studies, demonstrating its potential in radiotracer development (Livni et al., 1992).
Material Science Applications
- The compound has also found applications in material science. For instance, its derivatives were used in the synthesis of novel polyimides with high thermal stability and solubility in organic solvents, indicating its role in developing advanced materials (Yin et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
1-[3-fluoro-2-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-3-2-4-7(10)8(6)9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKSDMTSCNKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248630 |
Source


|
| Record name | 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-2'-(trifluoromethyl)acetophenone | |
CAS RN |
1017777-34-2 |
Source


|
| Record name | 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

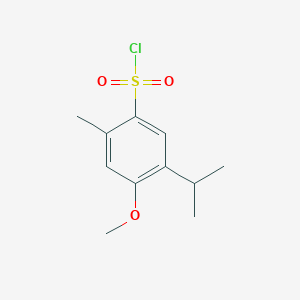
![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)





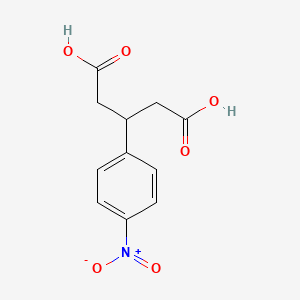
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)
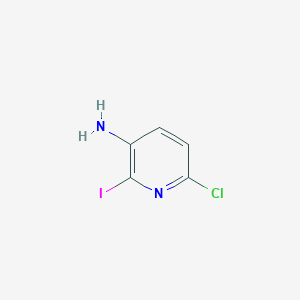
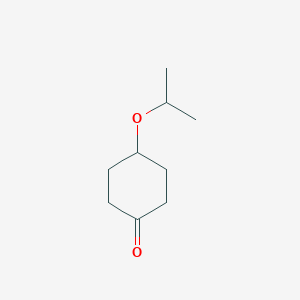
![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
